

Technical Support Center: Removal of Unconjugated AF 555 NHS Ester Dye

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of unconjugated **AF 555 NHS ester** dye from protein and antibody labeling reactions.

The Importance of Removing Unconjugated Dye

Following a labeling reaction, any fluorescent dye that has not covalently attached to the target protein is referred to as "unconjugated" or "free" dye. It is critical to remove this excess dye from the final conjugate solution. Failure to do so can lead to significant experimental problems, including high background fluorescence, reduced signal-to-noise ratios, and inaccurate quantification, which can ultimately result in misleading data and false-positive results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unconjugated **AF 555 NHS ester** dye?

The most effective and widely used methods separate the larger labeled protein from the smaller, free dye molecule based on differences in their molecular size.[3] The primary techniques include:

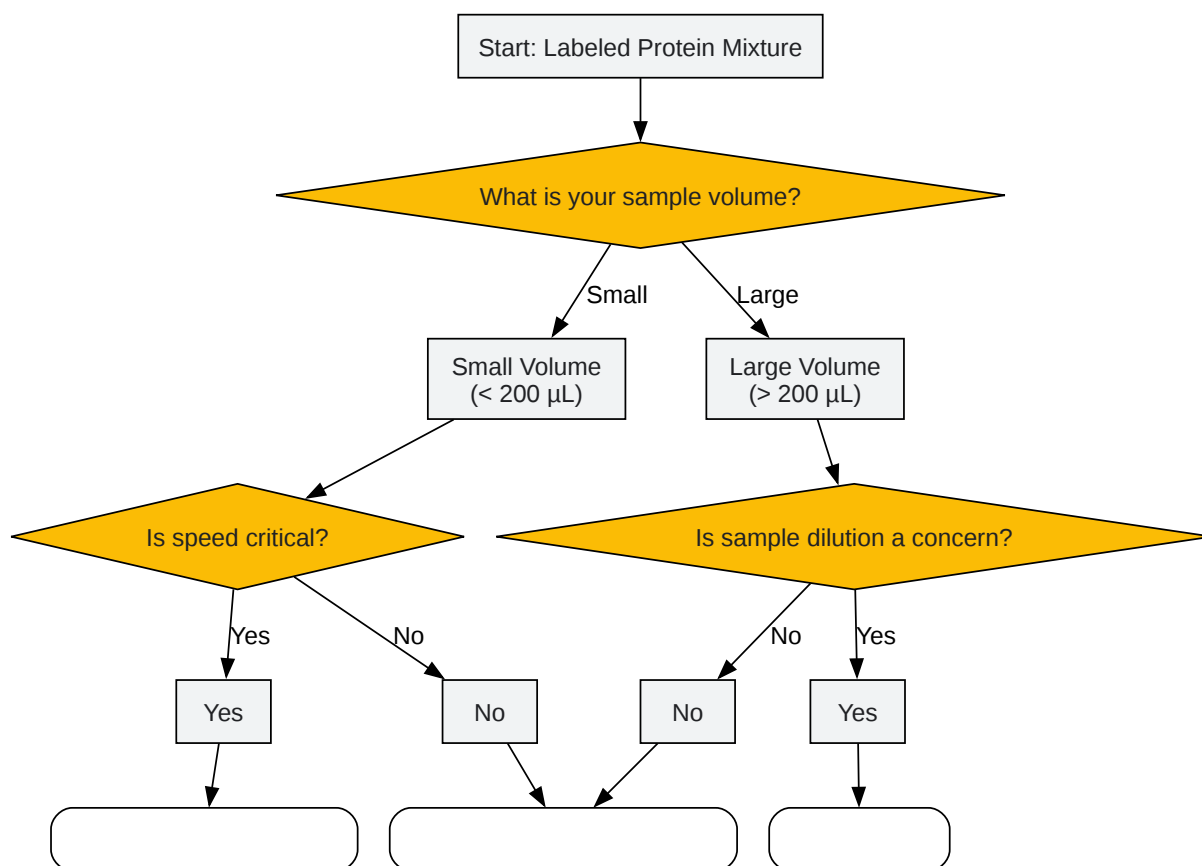
- **Size Exclusion Chromatography (SEC):** Also known as gel filtration, this method uses a porous resin to separate molecules by size. Larger molecules (the labeled protein) pass through the column quickly, while smaller molecules (the free dye) enter the pores and elute

later.[3][4][5] This is often performed using convenient, pre-packed spin columns for rapid purification.[3]

- **Dialysis:** This technique involves a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the large protein-dye conjugate while allowing the small, unconjugated dye molecules to diffuse into a large volume of buffer.[3][6][7]
- **Ultrafiltration (Spin Filters):** This method uses a membrane with a defined MWCO in a centrifugal device. Centrifugation forces the buffer and small, free dye molecules through the membrane, while the larger, labeled protein is retained and concentrated.[2]

Q2: How do I choose the best purification method for my experiment?

The optimal method depends on factors such as your sample volume, protein concentration, urgency, and the required final purity. The decision-making workflow below can help guide your choice.



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Caption: Decision workflow for selecting a purification method.

Q3: Can I precipitate my labeled protein to remove the free dye?

While ethanol precipitation is a common method for concentrating DNA and RNA, it can also be used for some proteins.^{[8][9][10]} However, it can be harsh and may lead to protein denaturation or aggregation. This method is generally less common for protein-dye conjugates

compared to size-based separation techniques, which are gentler and more reliable for preserving protein activity.[\[11\]](#)

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing unconjugated AF 555 dye.

Feature	Size Exclusion (Spin Column)	Dialysis	Ultrafiltration (Spin Filter)
Principle	Separation based on molecular size. [3] [4]	Diffusion across a semi-permeable membrane. [3] [6]	Size-based separation via centrifugal force. [2]
Typical Time	5-15 minutes. [3]	4 hours to overnight. [3]	15-30 minutes per cycle.
Protein Recovery	>90% (with correct column choice). [3]	>90% (if handled carefully). [3]	>90% (membrane dependent).
Pros	Very fast, high recovery, easy to use. [3]	Gentle, effective for large/small volumes, allows buffer exchange. [3]	Concentrates the sample, relatively fast. [2]
Cons	Causes sample dilution, limited sample volume per column. [3]	Time-consuming, requires large buffer volumes, risk of leaks. [3]	Potential for protein loss on the membrane, risk of aggregation.
Best For	Rapid, small-scale purification. [3]	Large sample volumes or when buffer exchange is also needed. [11]	Both purification and sample concentration. [2]

Experimental Protocols

Protocol 1: Removal of Free Dye using a Desalting Spin Column (SEC)

This protocol is suitable for purifying small volumes (e.g., 50-200 μ L) of labeled protein.[12]

Materials:

- Labeled protein reaction mixture
- Desalting spin column (e.g., Zeba™ or Sephadex™ G-25) with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for antibodies.[12]
- Microcentrifuge
- Collection tubes (1.5 mL)
- Purification buffer (e.g., PBS, pH 7.2-7.4)

Methodology:

- **Column Preparation:** Prepare the spin column according to the manufacturer's instructions. This typically involves removing the bottom closure, placing it in a collection tube, and centrifuging at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[3][13]
- **Column Equilibration:** Add 300-500 μ L of purification buffer to the top of the resin. Centrifuge at 1,000-1,500 x g for 1-2 minutes.[3] Discard the flow-through buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.[2]
- **Sample Loading:** Place the equilibrated spin column into a new, clean collection tube. Slowly apply the entire labeling reaction mixture to the center of the resin bed.[3]
- **Elution:** Centrifuge the column at 1,000-1,500 x g for 2-3 minutes.[3][13] The purified, labeled protein will be in the collection tube. The smaller, unconjugated AF 555 dye will be retained in the resin.[3]
- **Storage:** Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) or a stabilizing protein (e.g., BSA) and

storing in single-use aliquots at -20°C or -80°C.[3][14]

Protocol 2: Removal of Free Dye using Dialysis

This protocol is ideal for larger sample volumes or when a complete buffer exchange is required.

Materials:

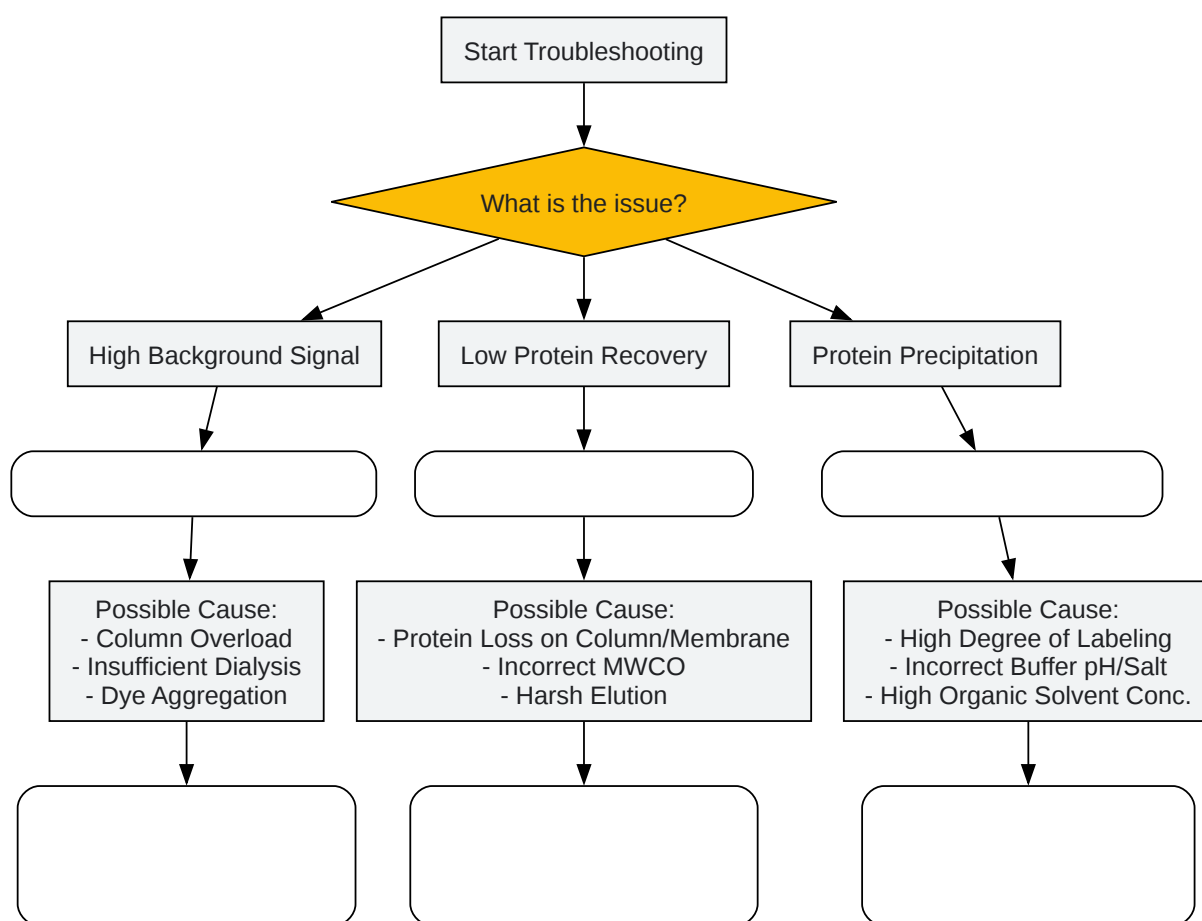
- Labeled protein reaction mixture
- Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for IgG antibodies). [3][15]
- Dialysis clips (if using tubing)
- Large beaker (1-2 L)
- Dialysis buffer (e.g., PBS, pH 7.2-7.4), at least 200-500 times the sample volume.[7]
- Stir plate and stir bar

Methodology:

- Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water to remove preservatives.[3]
- Load Sample: Securely close one end of the tubing or cassette. Load the labeled protein mixture into the dialysis device. Remove excess air and seal the other end.
- Perform Dialysis: Submerge the sealed dialysis device in the beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C to maintain protein stability and facilitate diffusion.[3][15]
- Change Buffer: Dialyze for at least 2-4 hours. Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.[7] Repeat the buffer change at least two more times. For complete removal of the free dye, an overnight dialysis step is recommended.[3][12]

- Recover Sample: Carefully remove the dialysis device from the buffer. Open one end and gently pipette the purified protein conjugate into a clean storage tube.
 - Storage: Store the labeled protein as described in the previous protocol, protected from light.
- [3]

Troubleshooting Guide



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Caption: Logic for troubleshooting common purification issues.

Q: I see high background fluorescence in my downstream application. What went wrong?

This strongly suggests that residual unconjugated dye remains in your sample.[\[12\]](#)

- Possible Cause: Incomplete removal due to overloading a spin column or insufficient dialysis time/buffer changes.[\[3\]](#)[\[12\]](#)
- Solution: Perform a second round of purification. Combining two different methods (e.g., a spin column followed by dialysis) can be very effective.[\[12\]](#) Also, verify that the chosen MWCO of your dialysis membrane or spin filter is appropriate (typically 2-3 times smaller than your protein's molecular weight).[\[2\]](#)

Q: My protein recovery is very low after purification. How can I improve it?

- Possible Cause: The protein may be binding non-specifically to the purification matrix (column resin or membrane).[\[12\]](#) For dialysis, sample loss can occur due to leaks in the tubing or cassette.
- Solution: For SEC or ultrafiltration, ensure you are using devices with low protein-binding properties.[\[12\]](#) For dialysis, carefully check the integrity of the membrane and clips before loading your sample.[\[3\]](#) If your protein concentration is very low (<1 mg/mL), consider adding a stabilizing carrier protein like BSA (if compatible with your downstream application) to prevent loss on surfaces.[\[3\]](#)

Q: My labeled protein has precipitated out of solution. What happened?

- Possible Cause: Over-labeling the protein with a high molar excess of the hydrophobic dye can reduce its solubility and lead to aggregation.[\[3\]](#) Alternatively, the purification buffer may not be optimal for your protein's stability (e.g., incorrect pH or ionic strength).[\[3\]](#)[\[12\]](#)
- Solution: Reduce the molar ratio of dye-to-protein in the initial labeling reaction; a starting point of a 5:1 to 10:1 molar excess is common.[\[3\]](#) Ensure the purification and final storage

buffers have a pH and salt concentration that are known to be optimal for your specific protein.[3]

Quality Control: Determining the Degree of Labeling (DOL)

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[16][17] This is a critical quality control step. For IgG antibodies, an optimal DOL is typically between 2 and 10.[14][18]

Protocol:

- Measure Absorbance: Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (for the protein) and 555 nm (for the AF 555 dye).[14]
- Calculate Protein Concentration: $\text{Protein Conc. (M)} = [A_{280} - (A_{555} \times \text{CF})] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance at 280 nm.
 - A_{555} : Absorbance at 555 nm.
 - CF: Correction factor for the dye's absorbance at 280 nm (for AF 555, this is typically ~0.08).[14]
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~203,000 $\text{M}^{-1}\text{cm}^{-1}$).[14]
- Calculate Dye Concentration: $\text{Dye Conc. (M)} = A_{555} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of AF 555 at 555 nm (~150,000 $\text{M}^{-1}\text{cm}^{-1}$).[14]
- Calculate DOL: $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$

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